3-Bromo-3',5'-dichlorobenzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

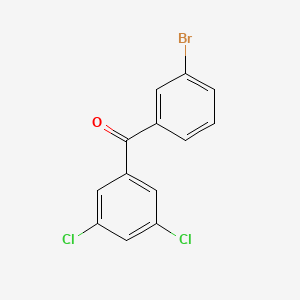

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3-bromophenyl)-(3,5-dichlorophenyl)methanone, which precisely describes its molecular architecture and functional group arrangement. This nomenclature follows the standardized naming conventions that identify the compound as a methanone derivative, commonly referred to as a ketone, with specific halogen substitutions on both aromatic rings.

The structural representation of this compound reveals a symmetric arrangement of two benzene rings connected by a central carbonyl group. The molecular structure can be described through its canonical Simplified Molecular-Input Line-Entry System representation: C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl. This notation provides a linear description of the molecular connectivity, indicating the precise positioning of each atom and bond within the structure.

The compound exhibits a characteristic benzophenone backbone, where the central carbonyl carbon serves as the linking point between two substituted phenyl rings. The first phenyl ring contains a bromine atom at the meta position (position 3), while the second phenyl ring features two chlorine atoms at the meta positions (positions 3' and 5'). This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.

The International Chemical Identifier string for this compound is InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H, which provides a unique and unambiguous representation of the molecular structure. This standardized identifier enables precise communication about the compound across different chemical databases and scientific literature, ensuring consistency in chemical information exchange.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 844879-42-1, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier provides unambiguous identification and facilitates accurate chemical information retrieval across various scientific and commercial platforms.

Alternative chemical designations for this compound include several synonymous names that reflect different naming conventions and structural descriptions. The compound is also known as (3-bromophenyl)(3,5-dichlorophenyl)methanone, which represents an alternative International Union of Pure and Applied Chemistry naming approach. Additionally, the compound may be referenced using various commercial designations and catalog numbers depending on the supplier and intended application.

The Molecular Design Limited number MFCD06201468 provides another standardized identifier that is commonly used in chemical inventory systems and supplier catalogs. This identifier facilitates efficient tracking and procurement of the compound for research and industrial applications. The compound also appears in various chemical databases under the PubChem Compound Identifier 2756903, which links to comprehensive structural and property information.

Database identifiers such as the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID20373622 provide connections to toxicological and environmental fate information. These standardized identifiers enable researchers and regulatory authorities to access relevant safety and environmental data associated with the compound.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C13H7BrCl2O, which indicates the precise atomic composition of the molecule. This formula reveals that each molecule contains thirteen carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom. The molecular composition reflects the substituted benzophenone structure with specific halogen functionalization.

The molecular weight calculation for this compound yields a value of 330.0 grams per mole. This molecular weight is determined by summing the atomic weights of all constituent atoms: thirteen carbon atoms (13 × 12.011 = 156.143), seven hydrogen atoms (7 × 1.008 = 7.056), one bromine atom (79.904), two chlorine atoms (2 × 35.453 = 70.906), and one oxygen atom (15.999). The total calculated molecular weight is 330.008 grams per mole, which is commonly rounded to 330.0 grams per mole for practical applications.

| Atomic Component | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Bromine | 1 | 79.904 | 79.904 |

| Chlorine | 2 | 35.453 | 70.906 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 24 | - | 330.008 |

The molecular weight of 330.0 grams per mole places this compound in the moderate molecular weight range for organic compounds, making it suitable for various synthetic transformations and applications. The relatively high proportion of halogen atoms (approximately 45.7% of the total molecular weight) significantly influences the compound's physical properties, including density, solubility characteristics, and thermal stability.

Isomeric Considerations and Positional Specificity

The positional specificity of this compound represents a critical aspect of its chemical identity, as the precise placement of halogen substituents determines the compound's unique properties and distinguishes it from other possible isomers. The bromine atom is specifically located at the meta position (position 3) of one benzene ring, while the two chlorine atoms occupy the meta positions (positions 3' and 5') of the second benzene ring.

This particular substitution pattern creates a compound with C2v symmetry, where the molecule possesses a vertical plane of symmetry that bisects the carbonyl group and passes through the para positions of both benzene rings. The symmetrical arrangement of the chlorine atoms on the second benzene ring contributes to the overall molecular symmetry and influences the compound's electronic distribution and chemical reactivity.

Isomeric considerations for this compound encompass both constitutional isomers and conformational isomers. Constitutional isomers would include compounds with the same molecular formula but different connectivity patterns, such as alternative positions for the halogen substituents. For example, 4-Bromo-3',5'-dichlorobenzophenone represents a constitutional isomer where the bromine atom is positioned at the para location rather than the meta position.

The rotational freedom around the carbon-carbon bonds connecting the aromatic rings to the central carbonyl group allows for conformational isomerism. The compound can adopt various conformations depending on the dihedral angles between the benzene rings and the carbonyl plane. These conformational variations can influence the compound's physical properties, such as crystal packing arrangements and intermolecular interactions.

The specific 3,3',5' substitution pattern imparts unique electronic characteristics to the molecule, as the electron-withdrawing effects of the halogen atoms are distributed asymmetrically across the benzophenone framework. The meta positioning of the bromine atom on one ring and the meta,meta positioning of the chlorine atoms on the second ring create distinct electronic environments that influence the compound's reactivity and potential applications in synthetic chemistry.

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWKNPFGZDOIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373622 | |

| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-42-1 | |

| Record name | (3-Bromophenyl)(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3’,5’-dichlorobenzophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-bromoacetophenone reacts with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,5’-dichlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether solvents.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Reduction: Formation of secondary alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-3',5'-dichlorobenzophenone is primarily utilized as an intermediate in organic synthesis . It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to modify it further to create derivatives with desired properties.

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is explored for its potential as a pharmacophore in drug development. Its halogenated structure can enhance binding affinity to biological targets, making it a candidate for developing new drugs, particularly those aimed at treating cancer and microbial infections.

Case Study: Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related benzophenone derivatives can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. Specific IC50 values in the nanomolar range against various cancer cell lines highlight their potential as effective anticancer agents.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 |

| Related compound A | 15 | HCT-116 |

| Related compound B | 10 | HeLa |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Structural analogs have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans revealed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed as a therapeutic alternative to existing antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents can influence its reactivity and binding affinity to various biological molecules. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

Table 1: Key Properties of Halogenated Benzophenones

Key Observations:

Halogen Effects on Molecular Dynamics: Bromine’s larger atomic mass (vs. chlorine) increases the moment of inertia, slowing conformational relaxation. For example, o-bromobenzophenone exhibits a higher activation energy (28 ± 1 kJ/mol) compared to o,p’-dichlorobenzophenone (21 ± 2 kJ/mol) . The mixed halogenation in this compound likely results in intermediate relaxation dynamics. Chlorinated analogs (e.g., o,p’-dichlorobenzophenone) are common degradation products of pesticides like DDT and dicofol, suggesting environmental persistence .

Electronic and Steric Effects: Bromine’s electronegativity (2.96) and chlorine’s (3.16) create electron-deficient aromatic systems, favoring electrophilic substitution. Nitro groups (e.g., in 3-bromo-3'-nitrobenzophenone) further enhance electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions compared to halogen-only derivatives .

Toxicity and Environmental Impact: While direct toxicity data for this compound is lacking, structurally similar compounds like 3-bromo-3'-chloro-1,1'-biphenyl exhibit acute oral toxicity (LD₅₀: 300–2000 mg/kg) and environmental hazards (EC₅₀ for water fleas >0.093 mg/L) .

Functional Group Variations

- Methyl-Substituted Analogs: 3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2, molecular weight: 293.13 g/mol) incorporates a methyl group, which is electron-donating. This increases solubility in nonpolar solvents compared to halogenated derivatives, though it reduces electrophilicity .

- Methoxy and Boronic Acid Derivatives : Compounds like (3-bromo-5-chloro-2-methoxyphenyl)boronic acid (CAS 2096341-68-1) demonstrate how methoxy groups and boronic acid functionalities expand utility in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

3-Bromo-3',5'-dichlorobenzophenone (CAS Number: 844879-42-1) is an organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. Its molecular formula is C13H8BrCl2O, and it features a central carbonyl group (C=O) flanked by two phenyl rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental sciences.

The presence of bromine and chlorine atoms significantly influences the chemical behavior of this compound. These halogen substituents can enhance the compound's reactivity, affecting its interactions with biological molecules. The compound can undergo nucleophilic substitution reactions, which are critical in drug design and synthesis.

Case Studies and Research Findings

-

Anticancer Properties :

- A study examining structurally similar compounds reported that halogenated benzophenones exhibited significant growth inhibition in various cancer cell lines. For instance, compounds with similar halogen patterns showed IC50 values ranging from 5 to 20 µM against MCF-7 and HeLa cells, indicating promising anticancer activity .

- The mechanism of action typically involves the disruption of cell cycle progression and induction of apoptosis, although specific mechanisms for this compound remain unexplored.

-

Endocrine Disruption Potential :

- Research evaluating the endocrine-disrupting potential of halogenated organic compounds has highlighted the need for comprehensive assessments of substances like this compound. The BKH report identified several candidate substances for further evaluation due to their potential endocrine disruption capabilities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzophenone | No halogen substituents | Serves as a baseline for comparison |

| 3-Chloro-3',5'-dichlorobenzophenone | Contains chlorine instead of bromine | Exhibits different reactivity patterns |

| 4-Bromo-4',6'-dichlorobenzophenone | Different positioning of halogens | May have distinct biological activities |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and substituent effects (e.g., deshielding due to electron-withdrawing Cl/Br).

- ¹³C NMR : Confirm carbonyl (C=O, ~190 ppm) and halogen-substituted carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M⁺] and fragmentation patterns.

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹) .

How can conflicting NMR data for this compound be resolved?

Advanced

Conflicting peaks may arise due to rotational isomers or solvent effects. Resolution strategies:

2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.

Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

Computational Modeling : Compare experimental shifts with DFT-predicted chemical shifts (software: Gaussian, ADF) .

What are the environmental degradation pathways of this compound in aquatic systems?

Q. Advanced

- Hydrolysis : Halogen substituents (Br, Cl) slow hydrolysis; alkaline conditions may accelerate cleavage of the ketone group.

- Photolysis : UV exposure induces debromination or C-Cl bond cleavage, forming hydroxylated or dehalogenated products.

- Microbial Degradation : Aerobic bacteria (e.g., Sphingomonas) may metabolize the compound into 3,5-dichlorobenzoic acid, as seen in related dichlorobenzophenone derivatives .

What purification methods are recommended for isolating this compound from reaction mixtures?

Q. Basic

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve halogenated byproducts .

How do electronic effects of bromine and chlorine substituents influence reactivity in nucleophilic substitutions?

Q. Advanced

- Hammett Constants : Cl (σₚ = +0.23) and Br (σₚ = +0.26) are electron-withdrawing, directing electrophiles to meta/para positions.

- DFT Calculations : Predict charge distribution; bromine’s polarizability enhances leaving-group ability in SNAr reactions.

- Experimental Validation : Compare reaction rates with analogues (e.g., 3',5'-dichloro vs. 3-bromo derivatives) .

What safety considerations are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.

- Storage : Keep in amber glass vials at 4°C to prevent photodegradation. Refer to SDS guidelines for spill management .

Can this compound act as an enzyme inhibitor, and what assays validate this?

Q. Advanced

- Kinetic Assays : Measure IC₅₀ values using cytochrome P450 or hydrolase enzymes.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzyme active sites.

- Comparative Analysis : Benchmark against known inhibitors (e.g., 4,4'-dichlorobenzophenone) to assess potency .

How does steric hindrance from 3',5'-dichloro substituents affect crystallization behavior?

Q. Advanced

- X-ray Crystallography : Resolve crystal packing; Cl substituents increase lattice energy, favoring monoclinic systems.

- DSC/TGA : Monitor melting points (e.g., ~120–140°C) and thermal stability.

- Comparative Data : Contrast with less-hindered analogues (e.g., 4,4'-dichlorobenzophenone) .

What computational tools predict the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.